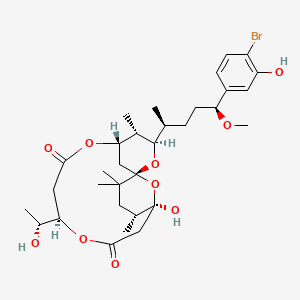

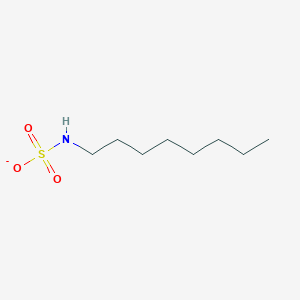

(5R)-5-methyl-L-arginine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

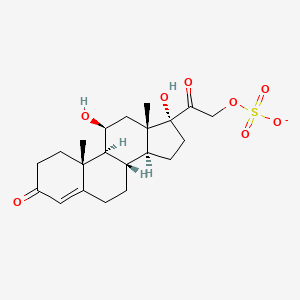

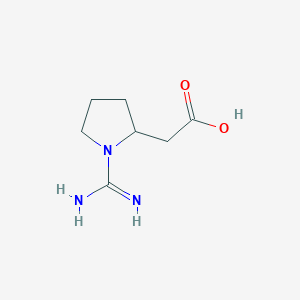

(5R)-5-methyl-L-arginine is a 5-methyl-L-arginine.

Scientific Research Applications

Anti-Aging and Cardiovascular Health

L-arginine, a metabolically versatile amino acid, has been shown to have multiple pharmacological effects beneficial for aging and cardiovascular health. It aids in reducing the risk of vascular and heart diseases, improving erectile dysfunction, enhancing immune response, and inhibiting gastric hyperacidity (Gad, 2010).

Endothelial Dysfunction and Renal Disease

The derivative asymmetric dimethylarginine (ADMA), which competes with L-arginine for binding to nitric oxide synthase (NOS), is a marker of atherosclerotic change and cardiovascular risk. Elevated ADMA levels, associated with reduced NOS activity, contribute to endothelial dysfunction, oxidative stress, and progression of renal damage. Treatments that reduce ADMA levels can potentially improve outcomes in patients with kidney disease (Aldámiz-Echevarría & Andrade, 2012).

Therapeutic Potential in Drug Discovery

The role of protein arginine methyltransferases (PRMTs) in disease states, notably cancer, has been highlighted, with PRMT inhibitors emerging as significant therapeutic targets. Efforts in screening and designing potent and selective PRMT inhibitors showcase the importance of arginine methylation in various biological processes and its potential in drug discovery (Hu et al., 2016).

Cardiovascular System Regulation

L-arginine's role in the cardiovascular system, particularly in endothelium function and regulation of vascular hemostasis, is well-documented. It has a complex antiaggregatory, anticoagulatory, and profibrinolytic effect, suggesting its therapeutic potential beyond being a precursor for nitric oxide synthesis (Cylwik et al., 2005).

Arginine Methylation in Health and Disease

The methylation of arginine residues, catalyzed by PRMTs, plays significant roles in cellular processes and diseases. Misregulation and aberrant expression of PRMTs offer potential biomarkers and therapeutic targets, underlining the importance of arginine methylation in cellular regulation and the potential for targeted therapies (Peng & Wong, 2017).

properties

Product Name |

(5R)-5-methyl-L-arginine |

|---|---|

Molecular Formula |

C7H16N4O2 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(2S,5R)-2-amino-5-(diaminomethylideneamino)hexanoic acid |

InChI |

InChI=1S/C7H16N4O2/c1-4(11-7(9)10)2-3-5(8)6(12)13/h4-5H,2-3,8H2,1H3,(H,12,13)(H4,9,10,11)/t4-,5+/m1/s1 |

InChI Key |

AATIXZODJZMQQA-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H](CC[C@@H](C(=O)O)N)N=C(N)N |

Canonical SMILES |

CC(CCC(C(=O)O)N)N=C(N)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

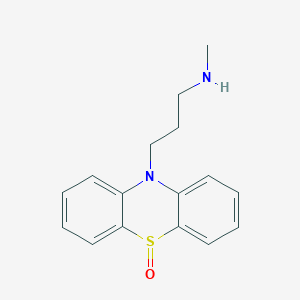

![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)

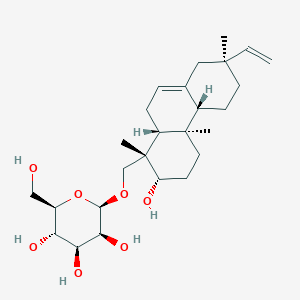

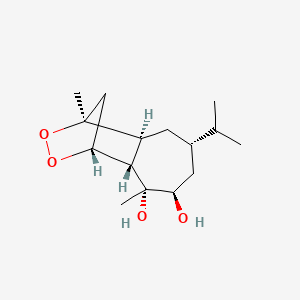

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)